Cas no 6186-98-7 ((Z)-11-Octadecenyl Acetate)

(Z)-11-Octadecenyl Acetate 化学的及び物理的性質
名前と識別子
-
- 11-Octadecen-1-ol, acetate, (11Z)-
- 11-cis Vaccenyl Acetate
- (Z)-11-octadecen-1-yl acetate
- (Z)-11-octadecenyl acetate
- (Z)-11-Octadecenyl-acetat
- 1-(Acetyloxy)-3-nonanone
- 1-acetoxy-3-nonanone
- 1-Acetoxy-nonan-3-on
- 1-acetoxy-nonan-3-one
- 1-acetoxyoctadec (Z) 11-ene
- 1-Hydroxy-3-nonanone acetate
- 3-Nonanon-1-yl acetate
- 3-Nonanone, 1-(acetyloxy)-
- 3-Nonanone, 1-hydroxy, acetate
- 3-Nonanone, 1-hydroxy-, acetate
- 3-Oxononanyl acetate
- cis-Vaccenyl-acetat
- Methylol methyl hexyl ketone acetate
- 11-cis-Vaccenyl acetate
- 6186-98-7
- Z-11-Octadecen-1-ol acetate
- LMFA07010387
- [(Z)-octadec-11-enyl] acetate
- HMS3650F07
- AKOS027288929
- CHEBI:46274
- Vaccenyl acetate
- 11-Octadecen-1-ol, 1-acetate, (11Z)-
- (Z)-OCTADEC-11-ENYL ACETATE
- (11Z)-octadec-11-en-1-yl acetate
- (Z)-11-Octadecen-1-ol acetate
- QSZKEDWVAOAFQY-HJWRWDBZSA-N
- CS-0101985
- cis-vaccenyl acetate
- 11Z-Octadecenyl acetate
- SCHEMBL1302527
- acetyl (11Z)-octadec-11-enoate
- (11Z)-11-Octadecenyl acetate #
- DTXSID401028467
- SR-01000946336-1
- UNII-49M29ZH9TS
- Q6584358
- Vaccenyl acetate, 11-cis-
- 49M29ZH9TS
- HY-128900
- SR-01000946336
- 11-Octadecen-1-ol, acetate, (Z)-
- PD019604
- (11Z)-11-Octadecen-1-yl acetate
- (Z)-11-Vaccenyl acetate
- TS-07659
- (Z)-11-Octadecenyl Acetate
-
- インチ: InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h8-9H,3-7,10-19H2,1-2H3/b9-8-
- InChIKey: QSZKEDWVAOAFQY-HJWRWDBZSA-N
- SMILES: CCCCCC/C=C\CCCCCCCCCCOC(=O)C
計算された属性
- 精确分子量: 310.28734
- 同位素质量: 310.287180451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 22
- 回転可能化学結合数: 17
- 複雑さ: 258
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 7.9
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
(Z)-11-Octadecenyl Acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1244931-10mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 10mg |
$260 | 2024-06-06 | |
TRC | O235920-1mg |
(Z)-11-Octadecenyl Acetate |
6186-98-7 | 1mg |
$92.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1244931-5mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 5mg |
$205 | 2024-06-06 | |
1PlusChem | 1P00EC1U-50mg |
11-cis Vaccenyl Acetate |
6186-98-7 | ≥98% | 50mg |
$233.00 | 2024-04-22 | |
1PlusChem | 1P00EC1U-5mg |
11-cis Vaccenyl Acetate |
6186-98-7 | ≥98% | 5mg |
$62.00 | 2024-04-22 | |
eNovation Chemicals LLC | Y1244931-1mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 1mg |
$80 | 2025-02-20 | |
eNovation Chemicals LLC | Y1244931-25mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 25mg |
$225 | 2025-02-20 | |
eNovation Chemicals LLC | Y1244931-1mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 1mg |
$80 | 2025-02-25 | |
eNovation Chemicals LLC | Y1244931-5mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 5mg |
$125 | 2025-02-25 | |
eNovation Chemicals LLC | Y1244931-50mg |
11-cis Vaccenyl Acetate |
6186-98-7 | 98% | 50mg |
$305 | 2025-02-20 |
(Z)-11-Octadecenyl Acetate 関連文献
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1. Chapter 16. Biological chemistry. Part (iii) Insect chemistryR. Baker,J. W. S. Bradshaw Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1979 76 404
-
2. In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometryNicolas Cetraro,Joanne Y. Yew Analyst 2022 147 3276
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Tiina J. Kauppila,Risto Kostiainen Anal. Methods 2017 9 4936
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Stephanie Ehlers,Stefan Schulz Nat. Prod. Rep. 2023 40 794
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Tobias Engl,Martin Kaltenpoth Nat. Prod. Rep. 2018 35 386
(Z)-11-Octadecenyl Acetateに関する追加情報
Chemical Profile of 11-Octadecen-1-ol, acetate, (11Z) (CAS No: 6186-98-7)
11-Octadecen-1-ol, acetate, (11Z), identified by the Chemical Abstracts Service Number (CAS No) 6186-98-7, is a significant compound in the realm of organic chemistry and biochemical applications. This ester derivative is characterized by its unique molecular structure, which includes a long hydrocarbon chain with a double bond at the 11th carbon position, contributing to its distinct chemical properties and potential biological activities.
The compound belongs to the class of unsaturated fatty acid esters, specifically derived from 11-octadecenoic acid. The presence of the (11Z) configuration indicates the geometric arrangement of the double bond, which plays a crucial role in its reactivity and interaction with biological systems. This geometric specificity is often a critical factor in determining the efficacy and selectivity of compounds used in pharmaceutical and cosmetic formulations.
In recent years, there has been growing interest in unsaturated fatty acid derivatives due to their versatile applications in drug development and industrial processes. The long hydrocarbon chain of 11-octadecen-1-ol, acetate, (11Z) provides a favorable lipophilic environment, making it an attractive candidate for use in lipid-based drug delivery systems. These systems are designed to enhance the bioavailability and targeted delivery of therapeutic agents, particularly in oncology and anti-inflammatory treatments.
One of the most compelling aspects of this compound is its potential role as an intermediate in synthesizing more complex molecules. The unsaturated backbone allows for further functionalization through various chemical reactions, such as hydroformylation or hydrogenation, which can tailor the properties of the compound for specific applications. For instance, researchers have explored its use in creating novel surfactants and emulsifiers that could improve the stability and solubility of active pharmaceutical ingredients (APIs).
The biological activity of 11-octadecen-1-ol, acetate, (11Z) has also been investigated in several preclinical studies. Its structural similarity to naturally occurring fatty acids suggests potential interactions with cellular receptors and enzymes. Notably, studies have hinted at its possible role in modulating lipid metabolism and signaling pathways associated with inflammation and immune response. While these findings are preliminary, they underscore the compound's significance as a lead molecule for further pharmacological exploration.
Industrial applications of this compound are equally diverse. In cosmetics, esters derived from unsaturated fatty acids are valued for their moisturizing and stabilizing properties. The acetate form of 11-octadecen-1-ol can be incorporated into skincare formulations to enhance product texture and performance. Additionally, its chemical stability makes it suitable for use as an intermediate in producing specialty chemicals used in fragrances and flavorings.
The synthesis of 11-octadecen-1-ol, acetate, (11Z) typically involves the esterification of 11-octadecenoic acid with acetic anhydride or acetyl chloride under controlled conditions. The stereochemistry must be carefully maintained to ensure the correct (11Z) configuration is achieved. Advances in catalytic methods have improved the efficiency and yield of this process, making it more feasible for large-scale production.
In conclusion, 11-Octadecen-1-ol, acetate, (11Z) (CAS No: 6186-98-7) is a multifaceted compound with broad applications in pharmaceuticals, cosmetics, and industrial chemistry. Its unique structural features and biological potential make it a valuable asset for researchers and manufacturers alike. As our understanding of lipid-based therapies continues to evolve, compounds like this are likely to play an increasingly important role in developing innovative solutions for health and industrial challenges.
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